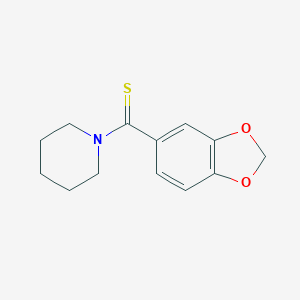
1,3-Benzodioxol-5-yl(piperidin-1-yl)methanethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzodioxol-5-yl(piperidin-1-yl)methanethione, also known as Methylenedioxypyrovalerone (MDPV), is a synthetic psychoactive drug that has gained popularity in recent years due to its stimulant effects. MDPV belongs to the class of cathinones, which are structurally similar to amphetamines and share similar pharmacological properties.
Applications De Recherche Scientifique
Corrosion Inhibition
Research by Belghiti et al. (2018) investigates derivatives of Piperine, including 5-(1,3-benzodioxol-5-yl)-1-(piperidin-1-yl) pent-2-en-1-one, for their potential as corrosion inhibitors on iron surfaces. Their study using Density Functional Theory (DFT) and Monte Carlo dynamics suggests these compounds could act as effective corrosion inhibitors, highlighting the significance of the 1,3-Benzodioxol-5-yl(piperidin-1-yl)methanethione structure in this application (Belghiti et al., 2018).
Modulation of Glutamate Receptors
Stäubli et al. (1994) explored the effects of an experimental drug with a structure similar to 1,3-Benzodioxol-5-yl(piperidin-1-yl)methanethione on glutamate receptors. Their research indicates that this compound can facilitate glutamatergic transmission in the brain, impacting the induction of long-term potentiation in the hippocampus of rats (Stäubli et al., 1994).
Anti-Fatigue Effects
A study by Fan et al. (2014) found that 1-(1,3-benzodioxol-5-yl-carbonyl) piperidine enhances endurance capacity in mice, suggesting its potential as a therapeutic agent for fatigue. The compound was shown to influence energy storage and metabolism, along with boosting cellular antioxidant enzymes (Fan et al., 2014).
Piperdardine Isolation
Research by Araújo-Júnior et al. (1997) isolated a new piperidine alkaloid, piperdardine, from Piper tuberculatum. This compound includes a 1,3-benzodioxol-5-yl(piperidin-1-yl) structure, contributing to the understanding of the chemical diversity in piperidine alkaloids (Araújo-Júnior et al., 1997).
Insecticidal Properties
Siddiqui et al. (2004) identified compounds in Piper nigrum, including derivatives of 1,3-Benzodioxol-5-yl(piperidin-1-yl), which exhibited insecticidal properties against larvae of Aedes aegypti. This demonstrates the potential of such compounds in pest control applications (Siddiqui et al., 2004).
Inhibition of Nitric Oxide Formation
Wei et al. (2007) discovered that 1-(1,3-benzodioxol-5-ylmethyl)-3-[4-(1H-Imidazol-1-yl)phenoxy]-piperidine analogs are potent inhibitors of nitric oxide formation. This finding suggests therapeutic potential in conditions where nitric oxide modulation is beneficial (Wei et al., 2007).
Propriétés
Numéro CAS |
77129-70-5 |
|---|---|
Nom du produit |
1,3-Benzodioxol-5-yl(piperidin-1-yl)methanethione |
Formule moléculaire |
C13H15NO2S |
Poids moléculaire |
249.33 g/mol |
Nom IUPAC |
1,3-benzodioxol-5-yl(piperidin-1-yl)methanethione |
InChI |
InChI=1S/C13H15NO2S/c17-13(14-6-2-1-3-7-14)10-4-5-11-12(8-10)16-9-15-11/h4-5,8H,1-3,6-7,9H2 |
Clé InChI |
GRKFQNCLGKIJKV-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=S)C2=CC3=C(C=C2)OCO3 |
SMILES canonique |
C1CCN(CC1)C(=S)C2=CC3=C(C=C2)OCO3 |
Autres numéros CAS |
77129-70-5 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




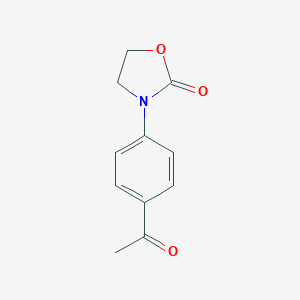

![1H-Isoindole-1,3(2H)-dione, 2-[2-(2-benzoxazolylthio)ethyl]-](/img/structure/B186803.png)
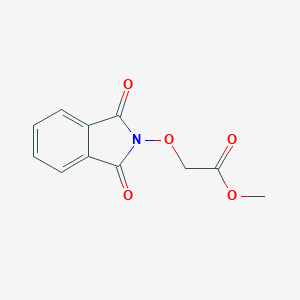
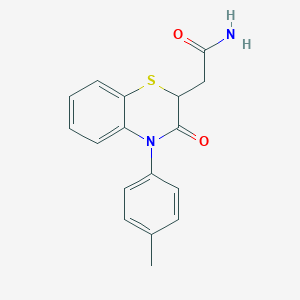
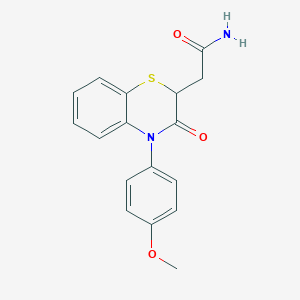
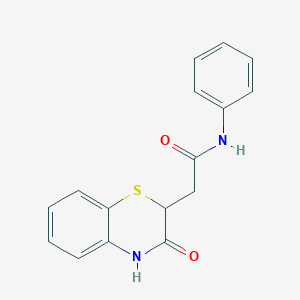
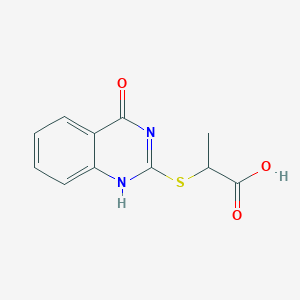
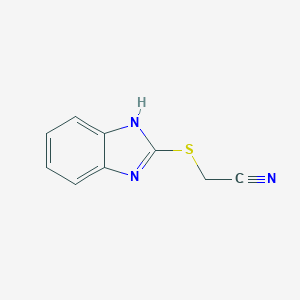
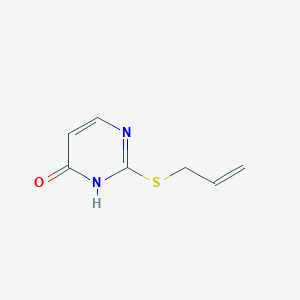
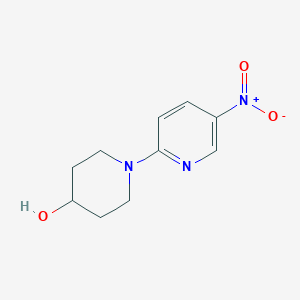
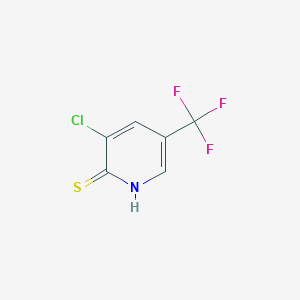
![2-[(Carboxymethyl)sulfanyl]nicotinic acid](/img/structure/B186815.png)